Lasmiditan succinate is a novel pharmaceutical compound classified as a selective serotonin receptor agonist, specifically targeting the human serotonin 1F receptor. Developed by Eli Lilly and Company, it was approved by the U.S. Food and Drug Administration in October 2019 for the acute treatment of migraine in adults. This compound represents a new class of medications known as ditans, which are distinct from traditional triptans used for migraine relief.
Lasmiditan was discovered through extensive research and development efforts aimed at finding effective treatments for migraine headaches. The synthesis and characterization of lasmiditan have been documented in several patents and scientific publications, detailing its preparation methods and pharmacological properties .
Lasmiditan succinate is classified under the following categories:
The synthesis of lasmiditan involves several key steps, primarily focusing on the formation of specific chemical bonds and functional groups. The process can be summarized as follows:
The synthesis employs various organic chemistry techniques including:
Lasmiditan has a complex molecular structure characterized by its unique arrangement of atoms. Its molecular formula is , indicating the presence of multiple functional groups that contribute to its pharmacological activity.
Lasmiditan undergoes various chemical reactions during its synthesis, including:
The reaction conditions are meticulously controlled to favor specific pathways, minimizing side reactions and maximizing yield. For instance, temperature control during the formation of organolithium reagents is crucial to prevent decomposition or unwanted reactions .
Lasmiditan acts primarily as an agonist at the serotonin 1F receptor. This interaction leads to vasoconstriction within cranial blood vessels and inhibition of pro-inflammatory neuropeptides, effectively alleviating migraine symptoms.
Upon administration, lasmiditan binds selectively to the serotonin 1F receptor, triggering intracellular signaling pathways that result in reduced neuronal excitability and decreased release of pro-inflammatory mediators. This mechanism distinguishes it from traditional migraine treatments that may have broader effects on other serotonin receptors .
Lasmiditan succinate appears as a white to practically white powder that is non-hygroscopic. It exhibits polymorphism, which has implications for its formulation and stability.
Key chemical properties include:
Lasmiditan succinate is primarily used in clinical settings for:
Lasmiditan succinate (Chemical name: bis(2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide); butanedioic acid) is a small-molecule therapeutic agent with the molecular formula C₄₂H₄₂F₆N₆O₈ for its hemisuccinate salt form and C₁₉H₁₈F₃N₃O₂ for the free base. The free base has a molecular weight of 377.36 g/mol, while the succinate salt form weighs 872.82 g/mol [3] [5]. The compound features a trifluorinated benzamide scaffold linked to a 1-methylpiperidin-4-yl carbonyl pyridine moiety, conferring both lipophilicity and selective receptor binding. Key physicochemical characteristics include:
Table 1: Physicochemical Properties of Lasmiditan Succinate
Property | Free Base | Succinate Salt |
---|---|---|
Molecular Formula | C₁₉H₁₈F₃N₃O₂ | C₄₂H₄₂F₆N₆O₈ |
Molecular Weight (g/mol) | 377.36 | 872.82 |
CAS Number (Free Base) | 439239-90-4 | 439239-92-6 |
Predicted logP | 3.3 | 2.76 |
pKa (Strongest Basic) | 7.99 | - |
Lasmiditan is the inaugural member of the pharmacotherapeutic class termed Neurally Acting Anti-Migraine Agents (NAAMAs). It exerts effects via highly selective agonism of the 5-hydroxytryptamine 1F (5-HT₁F) receptor, exhibiting negligible affinity for other serotonin receptors (e.g., 5-HT₁B, 5-HT₁D), adrenergic, dopaminergic, or monoamine receptors [1] [6]. This selectivity underpins its unique mechanism:
Table 2: Pharmacological Classification of Lasmiditan vs. Triptans
Feature | Lasmiditan (NAAMA) | Triptans (e.g., Sumatriptan) |
---|---|---|
Primary Target | 5-HT₁F receptor | 5-HT₁B/₁D receptors |
Vasoconstrictive Activity | None | Significant |
Migraine Abortion | Neuronal inhibition | Vasoconstriction + neuronal effects |
Suitability in CVD | Compatible | Contraindicated |
Large-scale synthesis of lasmiditan succinate employs multi-step routes with critical intermediates. Patent US11827618B2 and Eli Lilly’s disclosures outline three optimized pathways:
Pathway 1: Weinreb Amide/Ketone Formation (Kilogram-Scale)
Pathway 2: Bromopyridine Amination
Pathway 3: Hydrochloride Salt Crystallization
Key Intermediates:
Table 3: Synthetic Intermediates in Lasmiditan Production
Intermediate | Role | CAS/InChI Key |
---|---|---|
1-Methylisonipecotic acid | Piperidine precursor | SRJOCJYGOFTFLH-UHFFFAOYSA-N |
(6-Aminopyridin-2-yl)-(1-methylpiperidin-4-yl)methanone | Amine coupling partner | YLTJVIIEHKBRPA-UHFFFAOYSA-N |
Lasmiditan hydrochloride | Crystalline intermediate | YBTPRLDGGGYWIP-UHFFFAOYSA-N |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7